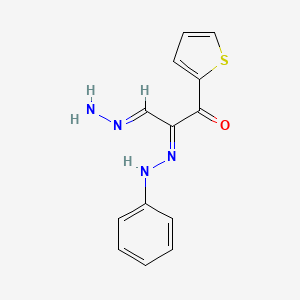
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a hydrazone derivative that has a unique structure, making it an important tool for studying NO biology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Hydrazones, including those related to "3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone", are synthesized through the condensation of hydrazines with aldehydes or ketones, resulting in compounds with potential applications in various scientific fields. These compounds are characterized using techniques such as FT-IR, NMR, and X-ray crystallography to determine their structure and properties (El-Sherif, 2009; Kenawi & Elnagdi, 2006).
Biological Activities
Research on hydrazones shows they exhibit significant antimicrobial activities, making them potential candidates for pharmaceutical applications. These compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to the structure of the compounds, indicating their potential as therapeutic agents (El-Sherif, 2009; Kumar, Biju, & Sadasivan, 2018).
Material Science Applications
Hydrazones have shown potential in material science, particularly in the development of colorimetric sensors for ions like cyanide and acetate. These sensors exploit the selective colorimetric changes induced by the interaction with specific anions, demonstrating the versatility of hydrazones in chemical sensing and environmental monitoring (Gupta, Singh, & Gupta, 2014).
Antioxidant Properties
Certain hydrazones exhibit antioxidant properties, indicating their potential in mitigating oxidative stress-related conditions. These findings suggest a broader application of hydrazones beyond their traditional roles, highlighting their potential in health and disease management (Puntel et al., 2008).
Coordination Chemistry
Hydrazones serve as ligands in coordination chemistry, forming complexes with metals like copper(II). These complexes are studied for their structural properties and potential applications in catalysis and material science. The study of such complexes enhances our understanding of metal-ligand interactions and their implications in designing functional materials (Kopylovich et al., 2011).
Propiedades
IUPAC Name |
(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLHBVZOVZMEJW-NZEDCCBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)
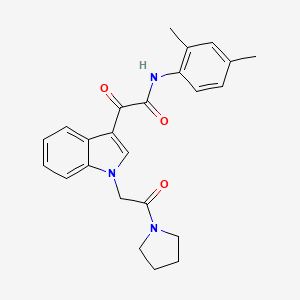
![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)
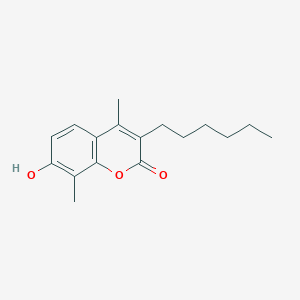
![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)

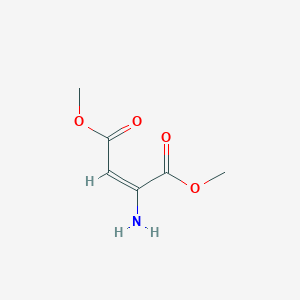
![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
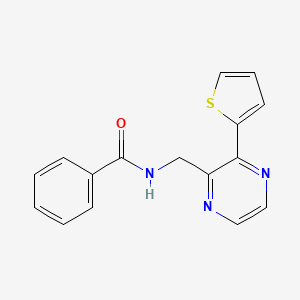
![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)